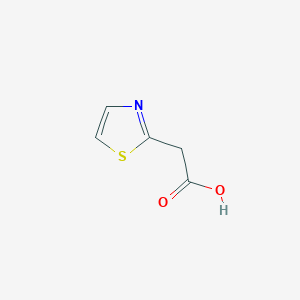

2-Thiazoleacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTMFYBABGJSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188937-16-8 | |

| Record name | 188937-16-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Thiazoleacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Thiazoleacetic Acid

Introduction

This compound (CAS No: 188937-16-8) is a heterocyclic organic compound featuring a thiazole ring functionalized with a carboxylic acid group.[1] This unique structural arrangement imparts a range of chemical and biological properties that make it a molecule of significant interest in medicinal chemistry and pharmaceutical research.[1] Its utility as a synthetic intermediate and its potential as a bioactive scaffold underscore the importance of a thorough understanding of its physicochemical properties.[1][2][3] These properties, including acidity, solubility, and stability, are critical determinants of a compound's behavior in both biological and chemical systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation and synthesis strategies.

This guide provides a comprehensive technical overview of the core . It is designed to equip researchers and drug development professionals with the foundational data and experimental insights necessary for its effective application. We will delve into its structural characteristics, explore its key physical constants, and present standardized protocols for their experimental determination, thereby offering a holistic and actionable resource.

Molecular and Structural Characteristics

The identity and behavior of this compound are fundamentally defined by its molecular structure. The molecule consists of a five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, connected to an acetic acid moiety at the 2-position. This structure is the basis for its chemical reactivity and interactions.

Key structural and identification parameters are summarized below:

| Property | Value | Source(s) |

| CAS Number | 188937-16-8 | [1][4][5][6] |

| Molecular Formula | C₅H₅NO₂S | [1][4][6] |

| Molecular Weight | 143.16 g/mol | [1][4][6] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| SMILES String | O=C(O)CC1=NC=CS1 | N/A |

| InChI Key | PFXLBGXBCJSPKD-UHFFFAOYSA-N | N/A |

Core Physicochemical Properties

The following section details the essential . It is important to note that much of the publicly available quantitative data for this specific isomer is predicted through computational models.

| Property | Predicted Value | Significance in Drug Development | Source(s) |

| pKa | 3.87 ± 0.10 | Governs ionization state, impacting solubility, permeability, and receptor binding. | [4] |

| Boiling Point | 296.0 ± 23.0 °C | Defines thermal stability for manufacturing and storage. | [4] |

| Density | 1.437 ± 0.06 g/cm³ | Influences formulation design and powder flow characteristics. | [4] |

| LogP | 0.77 | Indicates lipophilicity, affecting membrane permeability and distribution. | [6] |

Acidity (pKa)

The acidity of a molecule, quantified by its pKa value, is a paramount parameter in drug development. The predicted pKa of this compound is approximately 3.87, which is attributed to the deprotonation of its carboxylic acid group.[4] This value indicates that at physiological pH (~7.4), the molecule will exist almost entirely in its ionized, carboxylate form. This ionization state is a primary driver of its aqueous solubility and will heavily influence how it interacts with biological membranes and protein targets.

Solubility

This compound is described as being soluble in water and various organic solvents.[1] Its aqueous solubility is intrinsically linked to its pKa.

-

In acidic conditions (pH < pKa): The molecule will be predominantly in its neutral, protonated form, which is expected to have lower aqueous solubility.

-

In neutral to basic conditions (pH > pKa): The molecule will be in its ionized, carboxylate form, leading to significantly higher aqueous solubility due to favorable ion-dipole interactions with water.

This pH-dependent solubility is a critical consideration for designing oral dosage forms, as the compound must dissolve in the varying pH environments of the gastrointestinal tract to be absorbed.

Stability and Reactivity

While specific degradation pathway studies are not widely available, general chemical principles apply. The compound is expected to be relatively stable under standard laboratory conditions (room temperature, protected from light).[7] However, certain incompatibilities should be noted:

-

Strong Oxidizing Agents: The thiazole ring and carboxylic acid group can be susceptible to oxidation.[8]

-

Thermal Stress: As indicated by the predicted boiling point, the molecule can withstand elevated temperatures, but thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen and sulfur oxides.[8]

For long-term storage, it is recommended to keep the compound in a dry, cool (freezer conditions, -20°C), and well-ventilated place in a tightly sealed container.[4]

Experimental Protocols: A Practical Guide

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for determining two of the most critical physicochemical properties: pKa and equilibrium solubility.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a robust and widely accepted technique for determining the pKa of acidic or basic compounds. The causality behind this choice is its direct measurement of pH change as a function of titrant volume, allowing for a precise location of the half-equivalence point where pH equals pKa.

Methodology:

-

Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or ethanol can be used, though the pKa value will be for that specific solvent system.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant in a calibrated burette.

-

Execution: Begin stirring the solution gently. Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting titration curve will be sigmoidal.

-

pKa Determination: The pKa is the pH at the half-equivalence point. This can be found by determining the equivalence point (the point of steepest inflection on the curve) and dividing the corresponding volume of titrant by two. The pH at this half-volume is the pKa.[9]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[10] Its trustworthiness stems from allowing the system to reach a true energetic minimum, ensuring the measured concentration represents the maximum amount of solute a solvent can hold under specific conditions (e.g., pH, temperature).

Methodology:

-

System Preparation: Prepare aqueous buffer solutions at several relevant pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract).[11]

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the prepared buffer. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in an incubator with agitation (e.g., an orbital shaker) set to a constant temperature (e.g., 37°C for biopharmaceutical relevance).[11][12] Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11] The time to equilibrium should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[11]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12]

-

Quantification: Accurately dilute an aliquot of the clear, filtered supernatant with a suitable mobile phase.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, to determine the concentration of the dissolved compound.[12]

-

Solubility Calculation: Calculate the original concentration in the saturated solution to determine the equilibrium solubility at that specific pH and temperature.

Applications and Relevance

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][13] this compound and its derivatives are of particular interest for several reasons:

-

Synthetic Intermediates: It serves as a crucial building block in the synthesis of more complex molecules, including certain cephalosporin antibiotics.[14]

-

Biological Activity: The core structure is associated with a wide range of potential biological activities, including antimicrobial and anti-inflammatory properties, making it a valuable starting point for drug discovery campaigns.[1][15]

-

Ligand Properties: It has been noted for its ability to act as a ligand for metal ions like iron and as a potential linker in the synthesis of biologically active compounds.[1]

Conclusion

This compound is a compound with significant potential, underpinned by a distinct set of physicochemical properties. Its predicted pKa of ~3.87 dictates a pH-dependent solubility profile that is fundamental to its behavior in aqueous and biological systems. A comprehensive understanding of these properties, validated through robust experimental protocols like potentiometric titration and the shake-flask method, is not merely academic. It is an essential prerequisite for any researcher aiming to leverage this molecule in drug design, formulation development, or chemical synthesis. The data and methodologies presented in this guide provide the authoritative grounding necessary to advance research and development efforts involving this versatile chemical entity.

References

- Quinoline. 2-amino-4-thiazole acetic acid. [Link]

- AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. [Link]

- ChemBK. 2-amino-4-thiazole acetic acid. [Link]

- The Chemistry Behind Antibiotics: Leveraging Thiazoleacetic Acid Deriv

- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-thiazoleacetic acid. [Link]

- World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

- Lund University Publications.

- MDPI.

- Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. [Link]

- PubMed.

- Purkh. Pyrano[2,3-D]Thiazole: Synthesis. [Link]

- ResearchGate. Application and synthesis of thiazole ring in clinically approved drugs. [Link]

- Semantic Scholar. Application and synthesis of thiazole ring in clinically approved drugs. [Link]

- ResearchGate.

- NIH.

- MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

- PubMed. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid.... [Link]

- ResearchGate. (PDF) Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values.... [Link]

- Slideshare.

Sources

- 1. CAS 188937-16-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Thiazoleacetic acid CAS#: 188937-16-8 [chemicalbook.com]

- 5. 2-Thiazoleacetic acid | 188937-16-8 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Amino-4-thiazoleacetic Acid Manufacturer & Supplier China | Properties, Uses, Safety, Price – High Quality API Intermediates [quinoline-thiophene.com]

- 8. fishersci.com [fishersci.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Application and synthesis of thiazole ring in clinically approved drugs. | Semantic Scholar [semanticscholar.org]

- 14. nbinno.com [nbinno.com]

- 15. purkh.com [purkh.com]

The 2-Thiazoleacetic Acid Scaffold: A Cornerstone of Modern Medicinal Chemistry and its Mechanisms of Action in Biological Systems

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-thiazoleacetic acid moiety represents a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds.[1][2] While the parent molecule exhibits modest intrinsic activity, its true significance lies in its synthetic versatility, allowing for the development of derivatives that target a wide array of biological systems with high potency and specificity.[3][4] This technical guide provides an in-depth exploration of the primary mechanisms of action through which this compound derivatives exert their pharmacological effects. We will dissect their roles as receptor antagonists, enzyme inhibitors, and modulators of other critical biological pathways. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of the current mechanistic understanding but also practical, field-proven experimental protocols and data-driven insights to guide future discovery efforts.

Introduction: The this compound Core

Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen, a structure found in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the anti-HIV medication Ritonavir.[2][4][5] The addition of an acetic acid group at the 2-position creates the this compound scaffold, which provides a crucial carboxylic acid functional group. This group often serves as a key interaction point, or "pharmacophore," for binding to biological targets, contributing to the molecule's acidity and reactivity.[6] The stability and synthetic tractability of this scaffold have enabled chemists to systematically modify its structure, leading to derivatives with potent and diverse pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[1][7] This guide will focus on the most well-elucidated mechanisms of action for these derivatives.

Mechanism I: G-Protein Coupled Receptor (GPCR) Antagonism - The Case of CRTH2

One of the most extensively studied mechanisms for this compound derivatives is the antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[8] CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2) and plays a pivotal role in allergic inflammation, mediating the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils.

The CRTH2 Signaling Pathway

Upon binding of PGD2, the CRTH2 receptor signals through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream pathways like the mobilization of intracellular calcium. This cascade promotes cell chemotaxis and the release of pro-inflammatory mediators. This compound-based antagonists function by competitively binding to the receptor, preventing PGD2 from docking and thereby abrogating the downstream inflammatory signaling.[9]

Quantitative Data: Potency of CRTH2 Antagonists

Structure-activity relationship (SAR) studies have yielded highly potent derivatives. The potency is typically measured by binding affinity (IC50 or Ki) and functional antagonism in cell-based assays.

| Compound ID | Structure Description | Binding Affinity (IC50, nM) | Functional Antagonism (cAMP Assay, IC50, nM) | Reference |

| 1 | [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | 3.7 | 12 | [9] |

| 2 | (2-benzhydryl-4-phenyl-thiazol-5-yl)acetic acid derivative | Double-digit nM range | Full antagonistic efficacy | [8][10] |

Experimental Protocol: CRTH2 Functional Antagonism (cAMP Assay)

This protocol outlines a common method to determine the functional potency of a CRTH2 antagonist by measuring its ability to counteract the agonist-induced inhibition of cAMP production.

Objective: To quantify the IC50 value of a test compound (this compound derivative) for the human CRTH2 receptor.

Materials:

-

HEK293 cells stably expressing the human CRTH2 receptor.

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

-

Stimulation Buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (adenylyl cyclase activator).

-

PGD2 (CRTH2 agonist).

-

Test compounds (antagonists).

-

cAMP detection kit (e.g., HTRF, AlphaLISA, or similar).

Methodology:

-

Cell Preparation: Culture HEK293-hCRTH2 cells to ~80-90% confluency. Harvest cells gently using a non-enzymatic dissociation solution.

-

Cell Plating: Centrifuge and resuspend cells in assay buffer. Dispense a standardized number of cells (e.g., 5,000 cells/well) into a 384-well assay plate.

-

Compound Addition: Prepare serial dilutions of the test compounds (antagonists) in stimulation buffer. Add the diluted compounds to the cell plate and incubate for 15 minutes at room temperature.

-

Causality Insight: This pre-incubation step ensures the antagonist has sufficient time to occupy the receptor before the agonist is introduced.

-

-

Agonist Stimulation: Prepare a solution of PGD2 and Forskolin in stimulation buffer. The final concentration of PGD2 should be its EC80 (the concentration that gives 80% of its maximal effect), and Forskolin at ~1 µM. Add this solution to the wells.

-

Causality Insight: Forskolin is used to artificially raise intracellular cAMP levels. The CRTH2 agonist (PGD2) will inhibit this rise. The antagonist's job is to prevent that inhibition, thus restoring cAMP levels. Using the EC80 of the agonist provides a robust window for measuring antagonist potency.

-

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP signal against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism II: Enzyme Inhibition

The this compound scaffold is also integral to a variety of enzyme inhibitors, where the thiazole ring and acetic acid moiety interact with active sites to block substrate turnover.

Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis. Certain this compound derivatives have been synthesized as selective COX-1 or COX-2 inhibitors.[11][12] The acidic residue is crucial for mimicking the arachidonic acid substrate and interacting with key residues (like Arg120) in the active site.

Urease and α-Glucosidase Inhibition

Derivatives have also been developed as potent inhibitors of urease (implicated in ulcers caused by H. pylori) and α-glucosidase (a target for type 2 diabetes).[13] For these targets, the thiazole ring often engages in hydrogen bonding and hydrophobic interactions within the enzyme's active site.

Quantitative Data: Urease & α-Glucosidase Inhibition [13]

| Compound ID | Substituent on Phenyl Ring | Urease IC50 (µM) | α-Glucosidase IC50 (µM) |

| 4 | p-Trifluoromethyl | 1.80 ± 0.80 | 3.61 ± 0.59 |

| 9 | o-Hydroxy, p-Fluoro | 2.73 ± 1.20 | 5.08 ± 0.29 |

| 13 | p-Methoxy | 8.03 ± 0.43 | 10.20 ± 1.00 |

| Thiourea (Std.) | - | 21.30 ± 1.10 | - |

| Acarbose (Std.) | - | - | 38.22 ± 0.12 |

Causality Insight: The data clearly show that electron-withdrawing groups (like -CF3 and -F) significantly enhance inhibitory potency compared to electron-donating groups (like -OCH3). This suggests that the electronic properties of the substituent directly influence the binding affinity with the enzyme's active site.[13]

Other Enzyme Targets

The versatility of the scaffold extends to other enzyme classes. A derivative of 2-Amino-4-thiazole acetic acid has been hypothesized to inhibit bacterial gyrase, though this mechanism requires further validation.[14] The presence of the thiazole ring in the tyrosine kinase inhibitor Dasatinib highlights its utility in targeting ATP-binding pockets.[3][15]

Other Key Mechanisms and Future Perspectives

Beyond GPCRs and soluble enzymes, this compound derivatives have been shown to act through other important mechanisms:

-

Integrin Receptor Antagonism: Certain 2,5-thiazole butanoic acids are potent and selective antagonists of the αvβ3 integrin, a receptor involved in angiogenesis and osteoporosis, demonstrating improved oral pharmacokinetic properties over other heterocyclic analogs.[16]

-

Antimicrobial Activity: Many derivatives exhibit broad-spectrum antibacterial and antifungal activity.[17] While the precise mechanism is often multifactorial, it can involve the disruption of cell membrane integrity or inhibition of essential metabolic enzymes.[14]

The continued exploration of the this compound scaffold is a testament to its success in drug discovery. Future efforts will likely focus on leveraging computational chemistry and machine learning to design derivatives with enhanced selectivity and improved pharmacokinetic profiles. The development of covalent inhibitors ("warheads") attached to the scaffold could lead to drugs with longer duration of action, while conjugating these molecules to targeting moieties could deliver their therapeutic effect specifically to diseased tissues, minimizing off-target side effects. The chemical simplicity and proven biological relevance of this compound ensure it will remain a valuable starting point for the development of novel therapeutics for years to come.

References

- Mazur, L., Opoka, W., & Grodzińska, L. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795–813. [Link]

- Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B., & Majumder, S. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 599-618. [Link]

- Singh, S., Asati, V., & Kewat, S. (2018). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Drug Discovery Technologies, 15(3), 163–177. [Link]

- Nofal, Z. M., et al. (2024). A review on thiazole based compounds & it's pharmacological activities. Journal of Population Therapeutics and Clinical Pharmacology, 31(10). [Link]

- Asati, V., Kumari, S., & Singh, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994. [Link]

- Sharma, R., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Journal of Medical Science and clinical research, 10(8). [Link]

- Lee, J. H., et al. (2014). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038–5041. [Link]

- Grimstrup, M., et al. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(3), 1176–1180. [Link]

- Rist, Ø., et al. (2010). Exploration of SAR features by modifications of thiazoleacetic acids as CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(5), 1730–1734. [Link]

- Grimstrup, M., et al. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(3), 1181–1185. [Link]

- Grimstrup, M., et al. (2010). Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. University of Copenhagen Research Portal. [Link]

- Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(6), 378–384. [Link]

- Al-Bayati, R. I. H., & Hussein, H. H. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1). [Link]

- Duggan, M. E., et al. (2006). Synthesis of 2,5-thiazole butanoic acids as potent and selective alpha(v)beta3 integrin receptor antagonists with improved oral pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 16(4), 845–849. [Link]

- Kumar, P., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-141. [Link]

- ResearchGate. (2024).

- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

- Asati, V., Kumari, S., & Singh, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994. [Link]

- Quinoline. (n.d.). 2-amino-4-thiazole acetic acid.

- Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813. [Link]

- Bektas, H., et al. (2016). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Tropical Journal of Pharmaceutical Research, 15(11), 2429-2438. [Link]

- Khan, I., et al. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Scientific Reports, 14(1), 2855. [Link]

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. media.neliti.com [media.neliti.com]

- 6. CAS 188937-16-8: this compound | CymitQuimica [cymitquimica.com]

- 7. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of SAR features by modifications of thiazoleacetic acids as CRTH2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino-4-thiazole acetic acid | 29676-71-9 | FA00978 [biosynth.com]

- 15. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 2,5-thiazole butanoic acids as potent and selective alpha(v)beta3 integrin receptor antagonists with improved oral pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Thiazoleacetic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry. Among the vast landscape of thiazole-containing molecules, derivatives of 2-thiazoleacetic acid have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities. These compounds are not merely synthetic curiosities; they are the backbone of established drugs and the blueprint for future therapeutics.[1][2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core biological activities of this compound derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used to elucidate their therapeutic potential.

I. Anti-inflammatory Activity: Quenching the Fires of Inflammation

Chronic inflammation is a key pathological driver of numerous human diseases. The search for potent and selective anti-inflammatory agents is a perpetual endeavor in drug discovery. This compound derivatives have demonstrated significant promise in this arena, primarily through their ability to modulate the arachidonic acid cascade.[4]

Mechanism of Action: Targeting COX and LOX Enzymes

The anti-inflammatory effects of many this compound derivatives are attributed to their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Notably, some derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[5][6]

Signaling Pathway: Arachidonic Acid Cascade and Inhibition by Thiazole Derivatives

Caption: Inhibition of COX and LOX pathways by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[7]

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are used.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the this compound derivative).

-

Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

II. Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. Thiazole derivatives, including those derived from this compound, have demonstrated potent activity against a wide range of pathogenic bacteria and fungi.[1][8][9] The thiazole moiety is a key component in some clinically used antibiotics, highlighting its importance in this therapeutic area.[7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole and acetic acid moieties. For instance, the introduction of halogen atoms or nitro groups on an aromatic ring attached to the thiazole nucleus often enhances antibacterial activity.[10][11] The lipophilicity of the molecule also plays a crucial role in its ability to penetrate bacterial cell membranes.[11]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilutions: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Anticancer Activity: Targeting the Hallmarks of Cancer

The development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in oncology research. 2-Aminothiazole derivatives, a closely related class to 2-thiazoleacetic acids, are constituents of clinically approved anticancer drugs like Dasatinib, underscoring the potential of the thiazole scaffold in cancer therapy.[13][14] These compounds exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[13]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many thiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[13] For example, some derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR-2.[12] Furthermore, these compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[1]

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[15]

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.[15]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 | 2.57 ± 0.16 | [12] |

| Compound 4c | HepG2 | 7.26 ± 0.44 | [12] |

| Dasatinib | K563 | < 1 | |

| Compound 6d | K563 | comparable to Dasatinib | |

| Compound 6d | MCF-7 | 20.2 |

IV. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that certain thiazole derivatives possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.

Mechanism of Action: Anticholinesterase Activity and Beyond

One of the key mechanisms underlying the neuroprotective effects of some thiazole derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease. Other neuroprotective mechanisms may include antioxidant effects and modulation of neuroinflammatory pathways.[3]

Experimental Protocol: In Vitro Neuroprotection Assay Against 6-OHDA-Induced Toxicity

This assay assesses the ability of a compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA), which is commonly used to model Parkinson's disease in vitro.[8]

Methodology:

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium.

-

Pre-treatment: Cells are pre-treated with various concentrations of the this compound derivative for a defined period (e.g., 3 hours).[8]

-

Induction of Neurotoxicity: 6-OHDA is added to the cell culture to induce cytotoxicity.

-

Incubation: The cells are incubated with the compound and 6-OHDA for a further 24 hours.[8]

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.[8]

-

Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and 6-OHDA to those treated with 6-OHDA alone.

V. Synthesis of this compound Derivatives: A Representative Protocol

The synthesis of this compound derivatives often involves the Hantzsch thiazole synthesis or modifications thereof. The following is a generalized, representative protocol based on common synthetic strategies.[9]

Synthetic Workflow: Hantzsch Thiazole Synthesis

Sources

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 7. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 13. bepls.com [bepls.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Thiazoleacetic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-Thiazoleacetic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes theoretical principles, data from structurally related compounds, and detailed, field-proven experimental protocols. The objective is to equip the scientific community with the foundational knowledge and practical methodologies required to effectively utilize this compound in research and development settings. This document delves into the physicochemical properties governing its behavior in various solvents and under diverse stress conditions, offering a robust framework for its application.

Introduction: The Scientific Imperative

This compound, a molecule incorporating a thiazole ring linked to an acetic acid moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural component in numerous pharmaceuticals, valued for its diverse biological activities. The carboxylic acid group, on the other hand, provides a handle for further chemical modifications and influences the compound's physicochemical properties, including solubility and stability. A thorough understanding of these characteristics is paramount for any successful application, from initial reaction workups to the formulation of final products.

This guide is structured to provide both a theoretical and a practical understanding of this compound's behavior. It begins with an examination of its core physicochemical properties, which are the primary determinants of its solubility and stability. Subsequently, it explores its solubility in various solvent systems and its stability under common stress conditions. Crucially, this guide provides detailed, step-by-step protocols for the experimental determination of these properties, empowering researchers to generate the specific data required for their applications.

Core Physicochemical Properties: A Predictive Foundation

The solubility and stability of a molecule are not arbitrary; they are dictated by its inherent physicochemical properties. For this compound, the interplay between the aromatic, sulfur- and nitrogen-containing thiazole ring and the polar carboxylic acid group is central to its behavior.

| Property | Predicted/Calculated Value | Source | Significance |

| Molecular Formula | C₅H₅NO₂S | - | Defines the elemental composition and molecular weight. |

| Molecular Weight | 143.16 g/mol | [1] | Essential for all gravimetric and molar calculations. |

| pKa (acid dissociation constant) | 3.87 (Predicted) | [1] | Indicates that this compound is a weak acid. The carboxylic acid group will be predominantly in its ionized (carboxylate) form at pH values above 3.87, significantly impacting its aqueous solubility. |

| logP (octanol-water partition coefficient) | 0.7702 (Calculated) | [2] | A positive logP value suggests a slight preference for lipophilic (organic) environments over aqueous ones. This indicates that while it has some water solubility due to the carboxylic acid, it will also be soluble in a range of organic solvents. |

Expert Insight: The predicted pKa of 3.87 is a critical piece of information. It tells us that the charge state of the molecule, and therefore its solubility, will be highly dependent on the pH of the aqueous medium. In buffered solutions with a pH above ~5, the molecule will be deprotonated and more water-soluble. Conversely, in acidic conditions (pH < 3), it will be in its neutral, less water-soluble form. The calculated logP of 0.7702 suggests a balanced solubility profile, making it amenable to a variety of both polar and moderately non-polar organic solvents.

Solubility Profile of this compound

Qualitative Solubility Assessment:

-

Water: Soluble, with solubility expected to be significantly pH-dependent.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. These solvents can engage in hydrogen bonding with both the carboxylic acid and the nitrogen and sulfur atoms of the thiazole ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Expected to be soluble. The high polarity of solvents like DMSO and DMF makes them excellent solvents for a wide range of organic molecules.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have low solubility. The overall polarity of this compound is too high for significant dissolution in non-polar media.

For a quantitative estimation, data from the structurally similar compound, 2-Amino-4-thiazoleacetic acid , can be considered with caution. The presence of the amino group in this analog is expected to increase its polarity and water solubility compared to this compound.

Quantitative Solubility of 2-Amino-4-thiazoleacetic acid (for reference):

| Solvent | Solubility (at 20°C) | Source |

| Water | 6.5 g/L | [5] |

| DMSO | Slightly soluble | [5] |

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium).

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial. Solvents to consider include water, methanol, ethanol, isopropanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO).

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath (e.g., at 25°C). Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. The sample should be immediately filtered through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed to remove any remaining microparticulates.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of this compound in the same solvent should be prepared for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling. The thiazole ring is generally stable, but the molecule as a whole possesses reactive sites that can be susceptible to degradation under certain conditions.[4]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[6]

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways:

-

Hydrolysis: The thiazole ring itself is relatively stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the ring is possible. The primary site of hydrolytic instability would likely be influenced by the pH.

-

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones. The acetic acid side chain could also be a site of oxidative degradation.[7]

-

Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation. Studies on related molecules suggest that exposure to UV light can induce complex rearrangements and ring-opening reactions.[8] One identified mechanism for a substituted thiazole acetic acid derivative involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges.[8]

Experimental Protocol for a Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions, in accordance with ICH guidelines.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

-

Keep the solution at room temperature and/or elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature.

-

Withdraw samples at specified intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Collect samples at various time points.

-

-

Thermal Degradation:

-

Store a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Withdraw samples at predetermined time points.

-

A parallel sample should be stored at the recommended storage temperature (e.g., 2-8°C) as a control.

-

-

Photostability:

-

Expose a sample of the stock solution to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).

-

A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

-

Analyze the samples after a specified duration of light exposure.

-

-

Sample Analysis:

-

Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. This method must be capable of separating the intact this compound from any degradation products.

-

Assess peak purity of the parent compound to ensure no co-eluting degradants.

-

Calculate the mass balance to account for all the material after degradation.

-

For the identification of major degradation products, LC-MS/MS analysis can be employed.

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in its fundamental physicochemical properties. While a lack of extensive experimental data in the public domain necessitates a degree of theoretical inference, the provided protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the specific, high-quality data required for their work.

The balanced polarity of this compound, as suggested by its predicted pKa and calculated logP, indicates a versatile solubility profile. Its stability, while generally robust, is subject to degradation under harsh hydrolytic, oxidative, and photolytic conditions. The elucidation of its specific degradation pathways through the application of the protocols outlined herein will be a valuable contribution to the scientific community. As the applications of thiazole derivatives continue to expand, a thorough understanding of the properties of fundamental building blocks like this compound will become increasingly critical for the advancement of science and technology.

References

- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 593-601. [Link]

- Alchemist-chem. (n.d.). 2-amino-4-thiazole acetic acid. Quinoline. [Link]

- PubChem. (n.d.). This compound, 4-(4-bromophenyl)-alpha-methyl-, (R)-. [Link]

- Wikipedia. (2024). Thiazole. [Link]

- Alneyadi, A., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 21(18), 6833. [Link]

- ResearchGate. (2018). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. [Link]

- PubMed. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. [Link]

- Pharmaffiliates. (n.d.). This compound. [Link]

- Journal of the American Chemical Society. (1961). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine.

- PubChem. (n.d.). 2-(4-Thiazolyl)acetic acid hydrochloride. [Link]

- ResearchGate. (2020).

- ResearchGate. (2001). Experimental pKa values and structures of the conformers of acetic, chloroacetic, cyanoacetic, formic, oxalic, and pivalic acids. [Link]

- ResearchGate. (2001).

- ResearchGate. (2021). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)

- PubChem. (n.d.). 5-Thiazoleacetic acid, 2-(p-chlorophenyl)-4-methyl-. [Link]

- OWL. (n.d.).

- Ministry of Health and Prevention - UAE. (2020).

- Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). [Link]

- ResearchGate. (2023).

- Acta Scientific. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific Medical Sciences, 3(8), 82-89. [Link]

- ResearchGate. (2018).

- PubMed Central. (2022). Oxidative Fermentation of Acetic Acid Bacteria and Its Products. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 188937-16-8: this compound | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-4-thiazoleacetic Acid Manufacturer & Supplier China | Properties, Uses, Safety, Price – High Quality API Intermediates [quinoline-thiophene.com]

- 5. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]

- 6. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-Thiazoleacetic Acid in Modern Drug Discovery: A Technical Guide

Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The landscape of modern drug discovery is a testament to the enduring utility of heterocyclic chemistry. Among the myriad of scaffolds available to the medicinal chemist, the thiazole ring—a five-membered heterocycle containing both sulfur and nitrogen—holds a position of particular privilege.[1][2] Its unique electronic properties, ability to engage in a variety of non-covalent interactions, and synthetic tractability have cemented its status as a cornerstone of numerous therapeutic agents.[3] This guide focuses on a specific and highly versatile building block derived from this core: 2-Thiazoleacetic acid .

From the intricate framework of penicillin to the targeted action of modern kinase inhibitors, the thiazole nucleus is a recurring theme.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[4][5][6] The acetic acid moiety at the 2-position provides a crucial handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound and its derivatives in the context of contemporary drug discovery.

I. The Chemical Foundation: Synthesis and Properties of the this compound Core

The utility of any scaffold in drug discovery begins with its accessibility. This compound and its derivatives are primarily synthesized through the renowned Hantzsch thiazole synthesis , a robust and versatile method involving the condensation of an α-haloketone with a thioamide.[7][8]

Core Synthesis: 2-(2-Amino-1,3-thiazol-4-yl)acetic acid Hydrochloride

A foundational derivative, 2-(2-amino-1,3-thiazol-4-yl)acetic acid, serves as a key intermediate in the synthesis of numerous cephalosporin antibiotics. Its synthesis provides a quintessential example of the Hantzsch reaction's application.

Experimental Protocol: Synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetic acid Hydrochloride

Objective: To synthesize the title compound via the reaction of thiourea and 4-chloroacetoacetyl chloride.

Materials:

-

Thiourea

-

4-Chloroacetoacetyl chloride

-

Methylene chloride (or other suitable chlorohydrocarbon)

-

Water

-

Ice bath

-

Refrigerator

-

Standard laboratory glassware (round-bottomed flask, dropping funnel, stirrer)

Procedure:

-

Preparation of Thiourea Suspension: Prepare a suspension of 15.2 g of thiourea in 30.0 g of water in a round-bottomed flask. Cool the suspension to +5°C to +7°C using an ice bath.

-

Addition of 4-Chloroacetoacetyl Chloride: In a separate vessel, dissolve 4-chloroacetoacetyl chloride in methylene chloride. Add this solution dropwise to the cooled thiourea suspension over a period of 25 minutes, maintaining the reaction temperature between +7°C and +8°C with constant stirring.

-

Initial Reaction Phase: After the addition is complete, continue stirring the reaction mixture for 30 minutes at +5°C to +7°C.

-

Reaction Completion: Remove the ice bath and continue stirring for an additional 60 minutes. The temperature of the reaction mixture will naturally rise to approximately +26°C to 27°C.

-

Precipitation and Isolation: Place the reaction mixture in a refrigerator to facilitate the precipitation of the product, (2-aminothiazol-4-yl)acetic acid hydrochloride.

-

Purification: Collect the precipitate by filtration. The resulting product is typically of high purity and is stable in both solid form and in solution.

Causality Behind Experimental Choices:

-

Low-Temperature Addition: The initial dropwise addition at low temperature (5-10°C) is crucial for controlling the exothermic reaction between the highly reactive 4-chloroacetoacetyl chloride and thiourea, preventing the formation of unwanted byproducts.

-

Solvent System: The use of a biphasic system (water and a chlorohydrocarbon like methylene chloride) allows for efficient reaction while facilitating the subsequent separation of the product.

-

Warming to Room Temperature: Allowing the reaction to warm to room temperature ensures the completion of the cyclization and aromatization steps of the Hantzsch synthesis.

II. Therapeutic Applications and Mechanistic Insights

The this compound scaffold has been successfully exploited across a diverse range of therapeutic areas. This section will delve into its application in oncology and infectious diseases, highlighting the mechanisms of action and presenting key performance data.

A. Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have emerged as potent anticancer agents, often functioning as inhibitors of critical protein kinases that drive tumor growth and proliferation.

1. Inhibition of VEGFR-2 and the PI3K/Akt Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[9] The PI3K/Akt pathway is a central signaling node downstream of many growth factor receptors, including VEGFR-2, that promotes cell survival and proliferation.[10][11] Inhibition of these pathways is a validated strategy in oncology.

Certain thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2 and, consequently, the PI3K/Akt pathway.[12] The mechanism involves the inhibitor binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.[9]

Caption: PI3K/Akt signaling pathway and point of inhibition.

2. Cytotoxicity Evaluation: The MTT Assay

A fundamental step in evaluating novel anticancer compounds is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of viability.[13]

Experimental Protocol: MTT Assay for Cancer Cell Viability [12][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a cancer cell line (e.g., MCF-7, HepG2).

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

This compound derivative (test compound), dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[12]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices:

-

Serum-Free Medium during MTT incubation: Serum components can interfere with the reduction of MTT, leading to inaccurate results. Using serum-free medium during this step is a critical control.

-

Solubilization Step: The formazan crystals are insoluble in aqueous medium. A solubilizing agent like DMSO is essential to dissolve the crystals, allowing for accurate spectrophotometric measurement.

-

Use of Controls: The vehicle control accounts for any effects of the solvent (DMSO) on cell viability, while the no-cell control provides the background absorbance of the medium.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| Compound 4c | VEGFR-2 Inhibitor | MCF-7 (Breast) | 2.57 ± 0.16 | [12] |

| Compound 4c | VEGFR-2 Inhibitor | HepG2 (Liver) | 7.26 ± 0.44 | [12] |

| Compound 6 | Akt Inhibitor | A549 (Lung) | 12.0 ± 1.73 | [14] |

| Compound 6 | Akt Inhibitor | C6 (Glioma) | 3.83 ± 0.76 | [14] |

| Compound 8j | hLDHA Inhibitor | HeLa (Cervical) | 1.65 | [15] |

| Compound 8m | hLDHA Inhibitor | HepG2 (Liver) | 5.15 | [15] |

| Dasatinib | Multi-kinase Inhibitor | K563 (Leukemia) | < 1.0 | [9] |

B. Antimicrobial Activity

The 2-aminothiazole moiety is a well-established pharmacophore in antimicrobial drug discovery. Its presence in cephalosporin antibiotics underscores its importance.[15] The evaluation of novel this compound derivatives for antimicrobial activity is a critical step in identifying new leads to combat infectious diseases.

1. Determination of Minimum Inhibitory Concentration (MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[3][8]

Caption: Experimental workflow for antimicrobial screening.

Experimental Protocol: Broth Microdilution for MIC Determination [3][8][15]

Objective: To determine the MIC of a this compound derivative against a specific bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

-

Compound Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial inoculum.

-

Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[8]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Causality Behind Experimental Choices:

-

Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent and reproducible starting concentration of bacteria, which is critical for the accuracy and comparability of MIC results.

-

Serial Dilution: This method allows for the efficient testing of a wide range of compound concentrations to pinpoint the exact MIC value.

-

Growth and Sterility Controls: These controls are essential for validating the assay. The growth control confirms that the bacteria are viable and the medium supports growth, while the sterility control ensures that the medium is not contaminated.

Table 2: Antimicrobial Activity (MIC) of Selected this compound Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-pyrazolin-1-yl-thiazole | S. aureus | 8–16 | [16] |

| 2-pyrazolin-1-yl-thiazole | E. coli | 8–16 | [16] |

| 2-pyrazolin-1-yl-thiazole | C. albicans | 32 | [16] |

| 2,4-disubstituted 1,3-thiazole | B. subtilis | 4.51 | [17] |

| 2,4-disubstituted 1,3-thiazole | E. coli | 3.92–4.01 | [17] |

| 2-amino-2-thiazoline | MDR S. aureus | 32 | [18] |

III. Pharmacokinetics and Drug-Likeness: Bridging the Gap to Clinical Translation

The journey of a drug candidate from a laboratory hit to a clinical reality is heavily dependent on its pharmacokinetic profile—what the body does to the drug. This encompasses absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, understanding and optimizing these properties is paramount.

Key Pharmacokinetic Considerations:

-

Absorption and Bioavailability: Oral bioavailability is often a key objective in drug design. The thiazole scaffold can contribute to favorable absorption, but modifications to the this compound core are often necessary to enhance this property. For example, in preclinical studies with a thiazole benzenesulfonamide, low oral bioavailability was attributed to poor absorption and first-pass metabolism in the gut.[19]

-

Distribution: The volume of distribution (Vd) indicates how extensively a drug is distributed in the body's tissues. Thiazole-containing drugs like Dasatinib have a large Vd, suggesting extensive tissue distribution.[20]

-

Metabolism: The primary site of metabolism for many thiazole derivatives is the liver, often mediated by cytochrome P450 enzymes such as CYP3A4.[20] Understanding the metabolic pathways is crucial for predicting drug-drug interactions and ensuring a suitable half-life.

-

Excretion: The route of elimination, whether through urine or feces, is a key determinant of the dosing regimen.

In silico ADME profiling is an increasingly valuable tool for predicting these properties early in the drug discovery process, allowing for the prioritization of compounds with more favorable pharmacokinetic profiles.[21][22] Studies on 2-aminothiazole derivatives have shown that many compounds can be designed to comply with Lipinski's rule of five, suggesting good potential for oral bioavailability.[22]

IV. Future Directions and Concluding Remarks

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry.

Future research in this area will likely focus on:

-

Multi-Targeted Ligands: Designing derivatives that can modulate multiple targets simultaneously, which may offer enhanced efficacy, particularly in complex diseases like cancer.

-

Novel Drug Delivery Systems: Developing advanced formulations to improve the solubility and bioavailability of promising but challenging this compound derivatives.

-

Exploration of New Therapeutic Areas: While oncology and infectious diseases are well-explored, the potential of these compounds in other areas, such as neurodegenerative and metabolic diseases, warrants further investigation.

V. References

-

Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. ResearchGate. Available from: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed. Available from: [Link]

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH. Available from: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

-

New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PMC - PubMed Central. Available from: [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available from: [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. Available from: [Link]

-

US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents. Available from:

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. Available from: [Link]

-

The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available from: [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. Available from: [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. ResearchGate. Available from: [Link]

-

Akt/PKB signaling pathway. Wikipedia. Available from: [Link]

-